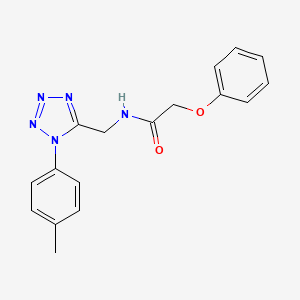

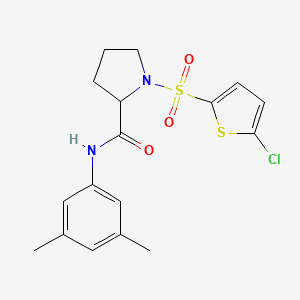

![molecular formula C16H18N4O4 B2745120 2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879935-95-2](/img/structure/B2745120.png)

2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” belongs to the class of [1,2,4]triazolo [1,5-a]pyrimidines (TPs). TPs are non-naturally occurring small molecules that have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, similar to other triazolopyrimidine derivatives, has been synthesized through various chemical reactions involving rearrangement and reduction processes. For instance, triazolopyrimidines were prepared by reducing thiazolopyrimidines in the presence of sodium borohydride and vanadium(V) oxide, demonstrating the versatility of synthetic routes for such compounds (Lashmanova et al., 2019). The structural integrity and composition of these compounds have been confirmed through techniques like single crystal X-ray diffraction, showcasing their potential for detailed structural analysis in chemical research.

Chemical Reactivity and Mechanistic Insights

Research on triazolopyrimidines, including compounds similar to this compound, has shed light on their unique chemical reactivity and mechanistic pathways. Studies have explored the rearrangement of alkyl groups within the molecule under specific conditions, providing insights into the dynamic behavior of such compounds in chemical reactions (Makisumi & Kanō, 1963). This research contributes to a deeper understanding of the reactivity and potential transformations of triazolopyrimidines, expanding their applicability in synthetic chemistry.

Antimicrobial and Antioxidant Activities

Triazolopyrimidines, including derivatives similar to the compound , have been evaluated for their biological activities, such as antimicrobial and antioxidant properties. A study synthesized a series of triazolopyrimidines and tested them for these activities, highlighting the potential of such compounds in developing new therapeutic agents (Gilava et al., 2020). The synthesis and characterization of these compounds, followed by biological evaluation, underscore their relevance in medicinal chemistry and drug discovery.

Cyclocondensation Reactions

Cyclocondensation reactions involving triazolopyrimidines have been studied to understand their potential in forming new heterocyclic structures. These reactions have led to the synthesis of novel compounds, offering a pathway to diversify the chemical space of triazolopyrimidines for various scientific applications (Desenko et al., 1998). Such studies are crucial for expanding the utility of triazolopyrimidines in organic synthesis and developing new molecules with potential industrial and pharmaceutical applications.

Propiedades

IUPAC Name |

2-methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-10-13(15(22)24-7-6-23-2)14(11-4-3-5-12(21)8-11)20-16(19-10)17-9-18-20/h3-5,8-9,14,21H,6-7H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKFLOARZRNJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2745038.png)

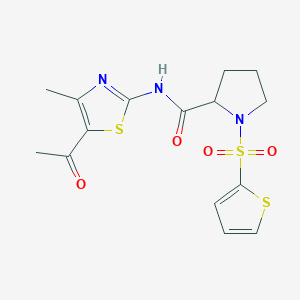

![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)

![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)

![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745044.png)

![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)

![1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2745052.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)

![N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2745056.png)